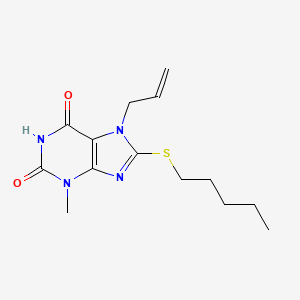
3-Methyl-8-pentylsulfanyl-7-prop-2-enylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-8-pentylsulfanyl-7-prop-2-enylpurine-2,6-dione, also known as Methylpentylpyrazole or MPPP, is a chemical compound that belongs to the class of pyrazole derivatives. MPPP has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
. Its molecular framework suggests potential for interaction with various biological targets, which could be explored for therapeutic applications. The sulfanyl and purine components are particularly interesting for medicinal chemistry due to their potential pharmacological activities.
Molecular Studies
In molecular biology, this compound could be used to study purine metabolism pathways . Its analogs are known to play roles in cellular signaling and energy transfer, making it a valuable tool for understanding these processes at a molecular level.
Chemical Synthesis
As a building block in chemical synthesis, this compound’s reactive propenyl group could be utilized in various organic reactions to create new molecules. Researchers can explore its reactivity to synthesize novel compounds with potential industrial or pharmaceutical applications.
Biochemical Assays
The compound’s ability to bind with certain enzymes or receptors can be harnessed in biochemical assays . It could serve as a ligand or inhibitor in assays designed to measure enzyme activity or receptor-ligand interactions.
Material Science
In the field of material science, the compound’s structural properties could be investigated for the development of new materials. Its molecular rigidity and potential for forming crystalline structures might be beneficial in creating compounds with specific mechanical or optical properties.
Analytical Chemistry
Due to its distinct chemical properties, this compound can be used as a standard or reference in chromatography and mass spectrometry . Its unique mass and retention time would help in the identification and quantification of similar compounds in complex mixtures.
Pharmacokinetics
The compound could be studied for its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding its pharmacokinetic profile is crucial for drug development, as it influences the dosage and delivery method of potential drugs.
Neuropharmacology
Given the importance of purine derivatives in neurochemistry, this compound may have applications in studying neurological functions or disorders . It could be used to probe purinergic receptors, which are involved in various neurological pathways.
properties
IUPAC Name |
3-methyl-8-pentylsulfanyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-4-6-7-9-21-14-15-11-10(18(14)8-5-2)12(19)16-13(20)17(11)3/h5H,2,4,6-9H2,1,3H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSDQQOMXREROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-pentylthio-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[5-[(Z)-N'-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2784601.png)
![8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2784603.png)
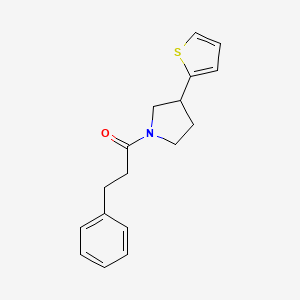
![7-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2784605.png)
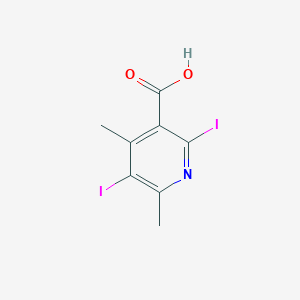

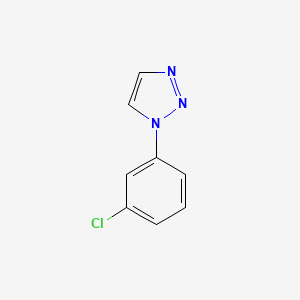

![N-(2-(1H-indol-3-yl)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2784614.png)
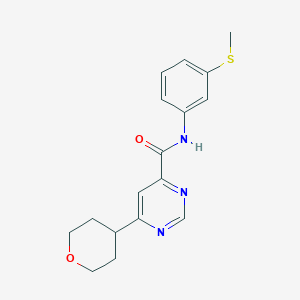
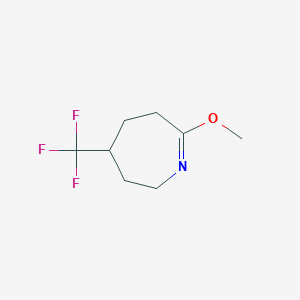
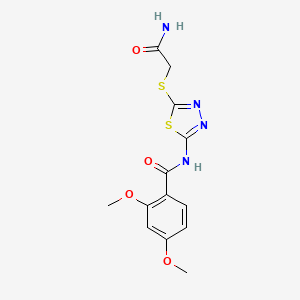
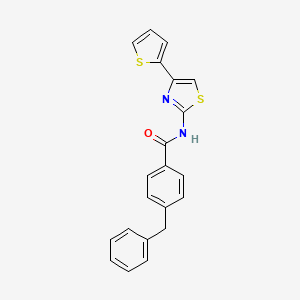
![N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B2784623.png)